molecular formula C6H11NO2 B14333298 3-(Nitromethyl)pent-2-ene CAS No. 104488-75-7

3-(Nitromethyl)pent-2-ene

Cat. No.: B14333298
CAS No.: 104488-75-7
M. Wt: 129.16 g/mol
InChI Key: CHIVWJRQUCXGLC-UHFFFAOYSA-N
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Description

3-(Nitromethyl)pent-2-ene is an organic compound characterized by a nitromethyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nitromethyl)pent-2-ene typically involves the nitration of pent-2-ene. One common method is the reaction of pent-2-ene with nitric acid in the presence of a catalyst, such as sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)pent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroalkenes or nitroalcohols, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under mild conditions.

Major Products Formed

    Oxidation: Nitroalkenes, nitroalcohols

    Reduction: Amines, hydroxylamines

    Substitution: Various nitroalkyl derivatives

Scientific Research Applications

3-(Nitromethyl)pent-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and explosives.

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)pent-2-ene involves its interaction with various molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Nitromethyl)but-2-ene
  • 3-(Nitromethyl)hex-2-ene
  • 3-(Nitromethyl)hept-2-ene

Comparison

Compared to its analogs, 3-(Nitromethyl)pent-2-ene exhibits unique reactivity due to the specific positioning of the nitromethyl group and the double bond

Properties

CAS No.

104488-75-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(nitromethyl)pent-2-ene

InChI

InChI=1S/C6H11NO2/c1-3-6(4-2)5-7(8)9/h3H,4-5H2,1-2H3

InChI Key

CHIVWJRQUCXGLC-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C[N+](=O)[O-]

Origin of Product

United States

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